molecular formula C14H12Cl2N2O2S B414722 5-(2,4-dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-(2,4-dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B414722
M. Wt: 343.2 g/mol
InChI Key: CUHFGIODLPWTBZ-GHXNOFRVSA-N
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Description

5-(2,4-Dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a chemical compound based on the 4-thiazolidinone ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific 5-arylidene derivative is of significant interest in early-stage drug discovery for its potential as a protein kinase inhibitor. Research into analogous structures has identified potent nanomolar inhibitors of kinases such as DYRK1A, which is a promising target for investigating therapeutic strategies for neurological disorders and certain cancer types . Furthermore, compounds within this structural class have demonstrated notable antimicrobial properties. Mechanistic studies on related benzylidene-thiazol-4(5H)-one hybrids suggest that they can act as membrane-active agents against fungal pathogens like C. neoformans , potentially causing disruption of the cell wall and membrane, leading to cell death . This makes the compound a valuable probe for researchers exploring new mechanisms to overcome antimicrobial resistance. The morpholinyl substituent is a common pharmacophore intended to influence the molecule's physicochemical properties and interaction with biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H12Cl2N2O2S

Molecular Weight

343.2 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C14H12Cl2N2O2S/c15-10-2-1-9(11(16)8-10)7-12-13(19)17-14(21-12)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2/b12-7-

InChI Key

CUHFGIODLPWTBZ-GHXNOFRVSA-N

SMILES

C1COCCN1C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

Biological Activity

5-(2,4-Dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a diverse range of pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

  • Molecular Formula : C14H13ClN2O2S
  • Molecular Weight : 308.78 g/mol
  • IUPAC Name : this compound

The structure of this compound features a thiazole ring, which is known for its biological activity, and a dichlorobenzylidene moiety that may enhance its pharmacological profile.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. For instance:

  • In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that thiazole derivatives can possess anticancer properties:

  • Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that thiazole derivatives induce apoptosis and inhibit cell proliferation. The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.0Inhibition of cell cycle progression

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects:

  • Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, thereby reducing inflammation.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the efficacy of various thiazole derivatives against cancer cell lines. The results indicated that compounds similar to this compound showed promising anticancer activity with low toxicity to normal cells .
  • Antimicrobial Efficacy Research :
    • A comprehensive evaluation of thiazole derivatives demonstrated their effectiveness against pathogenic bacteria and fungi. The study highlighted the potential for developing new antimicrobial agents based on these compounds .

The biological activities exhibited by this compound are hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Signaling Modulation : It could modulate key signaling pathways related to apoptosis and inflammation.

Comparison with Similar Compounds

Substituent Variations and Antifungal Activity

The antifungal potency of thiazol-4-one derivatives is highly dependent on substituents at positions 2 and 4. Below is a comparative analysis:

Compound Name Substituent at Position 2 Substituent at Position 5 MIC (µg/mL) Key Findings
5-(2,4-Dichlorobenzylidene)-2-(4-morpholinyl)-thiazol-4(5H)-one 4-Morpholinyl 2,4-Dichlorobenzylidene Not reported High predicted solubility due to morpholinyl; structural similarity to DCBNAT suggests fungicidal potential .
DCBNAT (5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)-thiazol-4(5H)-one) Naphthalen-1-ylamino 2,4-Dichlorobenzylidene 0.015 Most potent analog against Candida spp.; >250× more active than ketoconazole .
Compound 6b (5-(2,4-Dichlorobenzylidene)-2-(phenylamino)-thiazol-4(5H)-one) Phenylamino 2,4-Dichlorobenzylidene 0.03–0.06 Moderate activity; bulky naphthalenyl group in DCBNAT improves target binding .
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-thiazol-4(5H)-one 4-Morpholinyl 4-Hydroxy-3-methoxybenzylidene Not reported Lower antifungal activity due to polar hydroxy/methoxy groups reducing membrane permeability .

Key Observations :

  • Electron-Withdrawing Groups : The 2,4-dichlorobenzylidene group is critical for activity. Replacement with less electronegative substituents (e.g., hydroxy, methoxy) reduces potency .
  • Position 2 Modifications: Morpholinyl derivatives exhibit better solubility than naphthalenyl or phenylamino analogs but may trade off target affinity. DCBNAT’s naphthalenyl group enhances hydrophobic interactions with fungal enzymes .

Mechanism of Action

While exact mechanisms remain under investigation, thiazol-4-ones with dichlorobenzylidene groups likely inhibit fungal ergosterol biosynthesis or disrupt membrane integrity. Morpholinyl derivatives may exhibit dual action by interfering with fungal CYP51 and efflux pumps .

Preparation Methods

Procedure

  • Synthesis of 2-(4-Morpholinyl)-1,3-Thiazol-4(5H)-one :

    • React methyl thiocyanatoacetate with morpholine in ethanol/acetic acid under reflux for 30 hours.

    • Isolate the product via filtration and recrystallization from tetrahydrofuran (THF).

  • Condensation with 2,4-Dichlorobenzaldehyde :

    • Dissolve the thiazol-4-one intermediate in ethanol with 2,4-dichlorobenzaldehyde, sodium acetate, and glacial acetic acid.

    • Reflux for 1.5–2 hours, then cool and precipitate the product.

Key Data

ParameterValue/Description
CatalystSodium acetate
SolventEthanol/acetic acid (1:1)
Reaction Time1.5–2 hours
Yield~70–80% (analogous compounds)
PurificationRecrystallization from THF
Spectral ValidationIR: C=O (1667 cm⁻¹), C=C (1565 cm⁻¹); ¹H NMR: δ 7.35 (s, CH=C), δ 3.75–3.81 (m, morpholine)

One-Pot Synthesis Using MgO Catalyst

A greener approach employs magnesium oxide (MgO) as a solid base catalyst in ethanol under microwave irradiation. This method eliminates intermediate isolation steps.

Procedure

  • Reactants :

    • Morpholine-4-carbothioamide, 2,4-dichlorobenzaldehyde, and chloroacetyl chloride.

  • Conditions :

    • Mix reactants with MgO in ethanol (5 mL) and microwave irradiate at 80°C for 1 hour.

    • Extract with ethyl acetate, wash with water, and purify via silica gel chromatography.

Key Data

ParameterValue/Description
CatalystMgO
SolventEthanol
Reaction Time1 hour (microwave)
YieldNot explicitly reported
AdvantagesEnvironmentally friendly, reduced waste

Multistep Synthesis via Thiourea and Chloroacetic Acid

This method involves constructing the thiazole ring first, followed by aldehyde condensation.

Procedure

  • Thiazole Ring Formation :

    • React thiourea with chloroacetic acid in water to form thiazolidine-2,4-dione.

    • Cyclize with morpholine using ethyl bromoacetate and sodium acetate under reflux.

  • Condensation :

    • Reflux the thiazolidin-4-one intermediate with 2,4-dichlorobenzaldehyde in ethanol/piperidine for 24 hours.

Key Data

ParameterValue/Description
CatalystPiperidine
SolventEthanol
Reaction Time24 hours
Yield~73% (intermediate)
Spectral ValidationFTIR: C=N (1604 cm⁻¹), C=O (1720 cm⁻¹)

Alternative Routes and Variations

Cyclocondensation with Diazonium Salts

Some studies use diazotization of amines to form intermediates, but this approach is less common for thiazol-4-ones.

Comparison of Methods

MethodCatalyst/SolventTimeYieldAdvantagesLimitations
KnoevenagelNaOAc/CH₃COOH1.5–2h70–80%High purity, straightforwardRequires intermediate isolation
MgO-Catalyzed One-PotMgO/EtOH1hN/AGreen chemistry, rapidLimited scalability data
Multistep (Thiourea)Piperidine/EtOH24h73%Established protocolLong reaction time

Challenges and Optimization

  • Byproduct Formation : Excess aldehyde may lead to dimerization. Use stoichiometric equivalents.

  • Catalyst Efficiency : MgO reduces waste but requires validation for reproducibility.

  • Spectral Confirmation : Ensure δ 7.35 (s, CH=C) in ¹H NMR and C=O at ~1670 cm⁻¹ in IR .

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